Indol-3-glioxilamida

Descripción general

Descripción

Indole-3-glyoxylamide compounds have been the subject of various studies due to their potential therapeutic applications. These compounds have shown a broad spectrum of anticancer activity, affecting various human cancer cells, including those with multidrug resistance phenotypes . They have also been evaluated as antiprion agents, with some demonstrating submicromolar activity in cell line models of prion disease . Additionally, indole-3-glyoxylamides have been reported as tubulin polymerization inhibitors, with some showing tumor growth inhibition in mouse xenograft models of head and neck cancer . The structure-activity relationship (SAR) of these compounds has been refined to enhance their antiprion effects, with some compounds showing promise in curing scrapie-infected cells . Moreover, indole-3-glyoxylamides have been investigated for their potential as pancreatic lipase inhibitors, with some analogues exhibiting competitive inhibition .

Synthesis Analysis

The synthesis of indole-3-glyoxylamides involves various strategies. One approach is the electrochemical decarboxylation of glyoxylic acid with an amine as a dual function organocatalyst, which has shown functional group tolerance and potential for gram-scale applications . Another method is the selective nickel-catalyzed dehydrogenative-decarboxylative formylation of indoles with glyoxylic acid, which has been successful in producing 3-formylindoles without N-formylation . Additionally, a visible-light-mediated radical tandem cyclization has been used to synthesize 2-substituted indole-3-glyoxylates, demonstrating the utility of the glyoxylate group for further biological manipulations .

Molecular Structure Analysis

The molecular structure of indole-3-glyoxylamides plays a crucial role in their biological activity. SAR studies have identified that five-membered heterocycles containing at least two heteroatoms are optimal for antiprion effects . The importance of the glyoxylamide substructure has been probed, with modifications generally not being well tolerated, indicating its significance in the activity of these compounds . Molecular docking and dynamics simulation studies have also highlighted the role of aromatic substitution in stabilizing the ligand through hydrophobic interactions, which is important for the inhibitory activity against pancreatic lipase .

Chemical Reactions Analysis

Indole-3-glyoxylamides participate in various chemical reactions that are significant for their biological activities. For instance, the reaction between indole and sodium glyoxylate under basic conditions leads to the formation of both 1- and 3-substituted indoles, which can further condense to yield diindolylmethane derivatives . These reactions are important for understanding the chemical behavior of indole-3-glyoxylamides and their potential for generating diverse derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-3-glyoxylamides contribute to their bioavailability and therapeutic potential. For example, orally bioavailable indole-3-glyoxylamides have been developed as tubulin polymerization inhibitors, with modifications aimed at reducing aromatic ring count and introducing greater saturation while retaining potent activity . The stability of these compounds towards microsomal metabolism has also been assessed, with the most potent compounds proving largely stable, which is advantageous for their development as therapeutics . The cytotoxic effects of indole- and indolizine-glyoxylamides against multidrug resistant cancer cell lines further underscore the importance of their physical and chemical properties in mediating their biological effects .

Aplicaciones Científicas De Investigación

Química Medicinal: Andamiaje Privilegiado

La indol-3-glioxilamida sirve como un andamiaje privilegiado en química medicinal. Este término se refiere a marcos moleculares capaces de unirse a múltiples tipos de objetivos biológicos. El núcleo indol, cuando se combina con la función glioxilamida, proporciona una plantilla versátil para modificaciones estructurales destinadas a interactuar con objetivos moleculares específicos para producir los efectos terapéuticos deseados .

Diseño y Descubrimiento de Fármacos

El compuesto se ha utilizado en el diseño y descubrimiento de fármacos. Los investigadores han explotado la porción indol-glioxilamida para crear fármacos potencialmente útiles, particularmente aquellos que exhiben actividad en modelos in vivo o que llegan a ensayos clínicos. Esto incluye el diseño racional de compuestos que interactúan con objetivos específicos, haciendo referencia a datos de las últimas dos décadas .

Inhibición de la Polimerización de Tubulina

Los derivados de la this compound se han reportado como inhibidores de la polimerización de tubulina. Estos compuestos interactúan con la tubulina en el sitio de unión de la colchicina, interrumpen la red de microtúbulos celulares y ejercen efectos citotóxicos contra múltiples líneas celulares de cáncer. Algunos derivados han mostrado una inhibición significativa del crecimiento tumoral en modelos de xenotrasplantes de ratón de cáncer de cabeza y cuello, lo que respalda su potencial como nuevos terapéuticos .

Quimioterapia contra el Cáncer

Los derivados del compuesto se han explorado para su aplicación en quimioterapia contra el cáncer. Se ha sintetizado y evaluado una serie de indol-3-glioxilamidas por su actividad citotóxica in vitro contra varias líneas celulares de cáncer, incluidos los cánceres de próstata, pulmón y colon, utilizando ensayos como el ensayo MTT .

Actividades Farmacológicas

Los compuestos basados en this compound han mostrado una variedad de actividades farmacológicas. La capacidad de modificar la porción glioxilamida ha llevado a la producción de compuestos con diversos efectos terapéuticos, que se pueden adaptar para interactuar con diferentes proteínas, receptores y enzimas .

Actividad Anticancerígena

El andamiaje ha sido importante para sintetizar compuestos con actividad anticancerígena. Se han sintetizado y probado derivados específicos de this compound por su capacidad para inhibir el crecimiento de células cancerosas, lo que demuestra el potencial del compuesto en el desarrollo de nuevos tratamientos contra el cáncer .

Mecanismo De Acción

Target of Action

Indole-3-glyoxylamide primarily targets tubulin , a globular protein that is the main component of microtubules in cells . Tubulin heterodimers, composed of α- and β-tubulin, are the building blocks of cellular microtubules . These microtubules play a crucial role in maintaining cell structure, enabling cell motility, and most importantly, in cell division .

Mode of Action

Indole-3-glyoxylamide interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubules, leading to either stabilization or destabilization of the microtubules . Regardless of the exact binding site, the disruption of normal function results in apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by Indole-3-glyoxylamide is the tubulin polymerization pathway . By inhibiting tubulin polymerization, the compound disrupts the cellular microtubule network . This disruption affects various cellular processes, including cell division, which ultimately leads to apoptosis .

Pharmacokinetics

It’s worth noting that the compound has been described asorally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of Indole-3-glyoxylamide’s action primarily involve the disruption of the cellular microtubule network and the induction of cytotoxic effects against multiple cancer cell lines . In a mouse xenograft model of head and neck cancer, compounds from the Indole-3-glyoxylamide series demonstrated significant tumor growth inhibition .

Safety and Hazards

Propiedades

IUPAC Name |

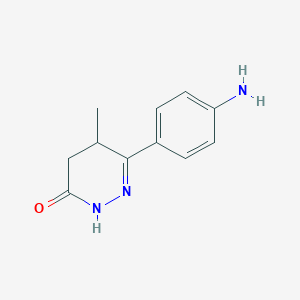

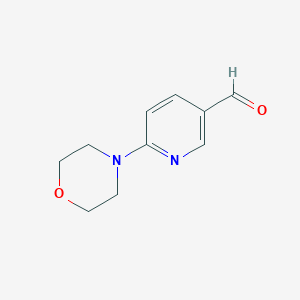

2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMLDBKLOPNOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204057 | |

| Record name | Indole-3-glyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5548-10-7 | |

| Record name | 3-Indoleglyoxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-glyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-INDOLEGLYOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)